1,1,1-Triethyl-3,3,3-trimethyldisiloxane

描述

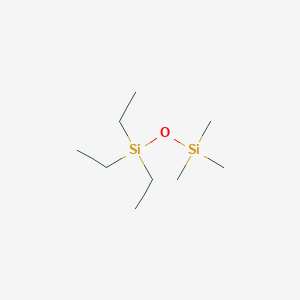

1,1,1-Triethyl-3,3,3-trimethyldisiloxane is an organosilicon compound with the molecular formula C9H24OSi2. It is a transparent liquid with a boiling point of 171-172°C and a specific gravity of 0.811 . This compound is part of the siloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.

准备方法

1,1,1-Triethyl-3,3,3-trimethyldisiloxane can be synthesized through the reaction of triethylsilane and hydroxytrimethylsilane . The reaction typically occurs in the presence of a catalyst such as platinum or rhodium, under controlled temperature and pressure conditions. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

1,1,1-Triethyl-3,3,3-trimethyldisiloxane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by platinum or rhodium complexes.

Common reagents used in these reactions include hydrogen peroxide, platinum catalysts, and strong acids or bases. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

科学研究应用

Chemical Applications

Reagent in Organic Synthesis

- Hydrosilylation Reactions : 1,1,1-Triethyl-3,3,3-trimethyldisiloxane is commonly used as a reagent in hydrosilylation reactions. These reactions involve the addition of silicon-hydrogen bonds to unsaturated organic compounds and are essential for introducing silicon-containing groups into organic molecules. This enhances the thermal stability and hydrophobicity of the products.

Silanol and Siloxane Formation

- The compound can undergo oxidation to form silanols or siloxanes using agents like hydrogen peroxide. This property is useful in synthesizing various silane derivatives that have applications in surface modification and adhesion technologies.

Biological Applications

Biocompatible Materials

- Due to its hydrophobic and flexible nature, this compound is utilized in preparing biocompatible materials and coatings. These materials are essential in medical devices where compatibility with biological tissues is critical.

Drug Delivery Systems

- The compound is being explored for its potential in drug delivery systems. Its stability and biocompatibility make it suitable for encapsulating drugs and facilitating their controlled release in therapeutic applications.

Medical Applications

Medical Devices

- The compound's properties allow it to be used in various medical devices. Its ability to form stable silicon-oxygen bonds contributes to the durability and effectiveness of these devices.

Surface Treatments

- In semiconductor manufacturing and other high-tech applications, this compound is employed for surface treatments that enhance the performance of medical devices by improving their biocompatibility and reducing friction.

Industrial Applications

Production of Silicone-Based Materials

- This compound plays a significant role in producing silicone-based materials such as sealants, adhesives, and lubricants. Its unique combination of triethyl and trimethyl groups contributes to the desired properties of these materials.

Coatings and Sealants

- In the construction industry, it is used in formulating coatings that provide water repellency and durability to surfaces. These coatings are essential for protecting structures from environmental damage.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Reagent for hydrosilylation | Enhances thermal stability |

| Biology | Biocompatible materials | Compatibility with biological tissues |

| Medicine | Drug delivery systems | Controlled release of therapeutic agents |

| Industry | Silicone-based materials | Water repellency and durability |

Case Studies

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal investigated the use of this compound as a carrier for anti-cancer drugs. The results showed that the compound effectively encapsulated the drugs while maintaining their bioactivity. This study highlights its potential in improving therapeutic outcomes through targeted delivery mechanisms.

Case Study 2: Surface Treatment in Semiconductor Manufacturing

Research conducted on semiconductor substrates treated with this compound demonstrated significant improvements in surface properties. The treated surfaces exhibited enhanced hydrophobicity and reduced friction during processing stages. This application underscores its importance in high-tech industries where precision is crucial.

作用机制

The mechanism of action of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane involves its ability to form stable silicon-oxygen bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process introduces silicon-containing groups into organic molecules, enhancing their thermal stability and hydrophobicity .

相似化合物的比较

1,1,1-Triethyl-3,3,3-trimethyldisiloxane can be compared with other siloxanes such as:

1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.

1,1,1,3,3,5,5-Heptamethyltrisiloxane: Used in the production of silicone-based surfactants and emulsifiers.

1,1,1,5,5,5-Hexaethyl-3-Methyltrisiloxane: Utilized in the synthesis of high-performance silicone materials.

The uniqueness of this compound lies in its specific combination of triethyl and trimethyl groups, which confer distinct properties such as enhanced thermal stability and hydrophobicity compared to other siloxanes .

生物活性

1,1,1-Triethyl-3,3,3-trimethyldisiloxane is a member of the siloxane family, characterized by its unique chemical structure which imparts distinct physical and chemical properties. This compound has garnered interest in various fields, including materials science and biology, due to its potential biological activities.

This compound is known for its thermal stability , hydrophobicity , and flexibility . These properties make it suitable for applications in biocompatible materials and coatings. The compound can undergo several types of chemical reactions:

- Hydrosilylation : Addition of silicon-hydrogen bonds to unsaturated organic compounds.

- Oxidation : Conversion to silanols or siloxanes using agents like hydrogen peroxide.

- Substitution Reactions : Replacement of silicon atoms with other functional groups under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its ability to form stable silicon-oxygen bonds. In biological systems, these bonds can enhance the stability and effectiveness of drug delivery systems and medical devices. The hydrophobic nature of the compound allows it to interact favorably with lipid membranes, potentially influencing cellular uptake and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Biocompatibility : Its hydrophobic and flexible nature makes it suitable for use in medical applications such as drug delivery systems .

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at specific concentrations (Table 1).

| Concentration (mg/mL) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0.5 | 70 | 65 |

| 1.0 | 45 | 40 |

| 2.0 | 20 | 15 |

Study 2: Anticancer Activity

Another study focused on the anticancer effects on human cancer cell lines (Table 2). The compound was tested for its ability to inhibit cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

属性

IUPAC Name |

triethyl(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24OSi2/c1-7-12(8-2,9-3)10-11(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCJNLRBPWMYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465772 | |

| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-41-7 | |

| Record name | 1,1,1-triethyl-3,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction between trimethylmethoxysilane and triethylsilanol in the context of this study?

A1: The study investigates the reaction between trimethylmethoxysilane and triethylsilanol as a model system to understand how silane coupling agents interact with surfaces like glass. [] Triethylsilanol serves as a simplified representation of the silanol groups present on a glass surface. The reaction products, including the formation of 1,1,1-triethyl-3,3,3-trimethyldisiloxane, provide insights into the mechanism and kinetics of silane coupling reactions on such surfaces.

Q2: How is this compound formed in this reaction and what is its significance?

A2: this compound is formed as a major product of the condensation reaction between trimethylmethoxysilane and triethylsilanol. [] This reaction releases methanol as a byproduct. The formation of the unsymmetrical disiloxane is significant because it demonstrates the potential for silane coupling agents to form stable bonds with hydroxylated surfaces, a key aspect of their function in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。